molecular formula C18H15BrS B1589774 Triphenylsulfonium Bromide CAS No. 3353-89-7

Triphenylsulfonium Bromide

Cat. No. B1589774
CAS RN: 3353-89-7
M. Wt: 343.3 g/mol
InChI Key: VMJFYMAHEGJHFH-UHFFFAOYSA-M
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Description

Triphenylsulfonium Bromide is a chemical compound with the CAS Number: 3353-89-7 . It has a molecular weight of 343.29 . It is used extensively within the biomedical field as a highly potent photoinitiator, stimulating radical polymerization reactions .


Synthesis Analysis

Triphenylsulfonium Bromide can be synthesized using a two-step process involving an aryl Grignard reagent reacted with a diarylsulfoxide in a solvent which is a mixture of aliphatic and aromatic hydrocarbons . Another method involves a reaction of phenylmagnesium bromide in diethyl ether, followed by the addition of diphenylsulfoxide .


Molecular Structure Analysis

The molecular formula of Triphenylsulfonium Bromide is C18H15BrS . The InChI key is VMJFYMAHEGJHFH-UHFFFAOYSA-M .


Chemical Reactions Analysis

Upon irradiation, the sulfonium units in the polymer effectively decompose to generate sulfonic acid . The products from the 193 nm irradiation of triphenylsulfonium nonaflate (TPS) embedded in a poly (methyl methacrylate) (PMMA) film have been characterized .


Physical And Chemical Properties Analysis

Triphenylsulfonium Bromide is a white to almost white powder to crystal . It has a melting point of 293°C .

Scientific Research Applications

Photoacid Generator Synthesis

Triphenylsulfonium bromide has been utilized in the synthesis of photoacid generators (PAGs), such as triphenylsulfonium tosylate. These compounds have applications in photolithography, a process crucial in semiconductor manufacturing. The process involves the synthesis of triphenylsulfonium bromide from biphenyl sulfoxide and its transformation into PAGs through silver salt replacement. These PAGs exhibit specific spectral properties, enhancing their utility in the photolithographic process (L. Jianguo, 2006).

Analytical Chemistry and Mass Spectrometry

Triphenylsulfonium chloride (TPSC), closely related to triphenylsulfonium bromide, has been used as a bifunctional agent for enriching perfluoroalkyl sulfonates. This involves the precipitation of triphenylsulfonium perfluorosulfonic acid and its detection by MALDI-TOF-MS, a mass spectrometry technique. This application signifies the role of triphenylsulfonium compounds in enhancing analytical chemistry methods (Dong Cao et al., 2011).

Photopolymerization Studies

In photopolymerization studies, triphenylsulfonium salts, including triphenylsulfonium hexafluorophosphate, have been investigated for their photolysis rates and their role in initiating polymerization reactions. Such studies are pivotal for developing new materials and understanding the photopolymerization process in various industrial applications (R. Lazauskaitė et al., 2008).

Electron Beam-Induced Reactions

Research has also focused on electron beam-induced reactions of triphenylsulfonium salts. For instance, the irradiation of triphenylsulfonium methanesulfonate in the crystalline state leads to novel benzene-substituted sulfonium salts. These reactions, distinct from photolysis or solution-based reactions, open new pathways in material science and chemistry (MoonSeongyun et al., 2001).

Optoelectronic Characteristics in Polymer Devices

Triphenylsulfonium salts have been studied for their influence on the optoelectronic characteristics of polymer light-emitting devices (PLEDs). The addition of these salts to the emitting layer of PLEDs can affect charge injection, transport, and even emission profiles, highlighting their significance in the field of electronics and photonics (D. Georgiadou et al., 2013).

Topophotochemistry

The 193 nm irradiation of triphenylsulfonium nonaflate embedded in a poly(methyl methacrylate) film has been characterized, revealing the formation of unique photoproducts. Such studies contribute to the understanding of photochemical reactions and their applications in various fields, including material science and photochemistry (E. Despagnet-Ayoub et al., 2018).

Safety And Hazards

Triphenylsulfonium Bromide causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

triphenylsulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFYMAHEGJHFH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475177
Record name Triphenylsulfonium Bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylsulfonium Bromide

CAS RN

3353-89-7
Record name Sulfonium, triphenyl-, bromide (1:1)
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Record name Triphenylsulfonium Bromide
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Record name Triphenylsulfonium Bromide
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Synthesis routes and methods I

Procedure details

To a 3-necked 1 L round bottom flask equipped with a still head was added phenylmagnesium bromide (3 M in diethyl ether, 142 ml, 0.426 mol) followed by dry benzene (150 ml). The flask was connected to a water aspirator and the diethyl ether removed under vacuo by gently heating. Additional benzene (150 ml) was added and the solution brought to a gentle reflux under nitrogen. A solution of phenyl sulfoxide (17.23 g, 85.2 mmol) in benzene (100 ml) was added dropwise over 1.5 hours. Once the addition was complete, the reaction mixture was heated at a gentle reflux for 3 hours. The reaction mixture was cooled (ice bath temperature) while adding a solution of hydrobromic acid (25%, 200 ml). The resulting biphasic mixture was stirred at room temperature overnight. After separation of the layers, the organic layer extracted were combined and extracted with dichloromethane (200 ml), dried (MgSO4 ) and concentrated in vacuo to give the crude product as an off-white solid (14.50 g). The solid was taken up in the minimum mount of warm dichloromethane (100 ml) and four times the volume of ether added to precipitate the salt. The suspension was cooled in an ice bath for 1 hour prior to collecting the salt and washing with ether. In this way, triphenylsulfonium bromide was isolated as a white solid (14.40 g, 49%).
Quantity
142 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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17.23 g
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100 mL
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200 mL
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150 mL
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solvent
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100 mL
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Yield
49%

Synthesis routes and methods II

Procedure details

In 200 ml of benzene were dissolved 21.1 g (0.1 mol) of diphenylsulfoxide, and 160.0 g (0.6 mol) of aluminum bromide at room temperature were added thereto, followed by allowing to react at 80° C. for 2 hours with stirring. The reaction solution was poured into 1000 ml of ice and extracted 3 times with methylene chloride. Thus obtained organic layer was dried over anhydrous magnesium sulfate, followed by concentration under reduced pressure to give 22.0 g (yield: 64%) of triphenylsulfonium bromide as a white crystal.
[Compound]
Name
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1000 mL
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21.1 g
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Quantity
160 g
Type
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200 mL
Type
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Reaction Step Two

Synthesis routes and methods III

Procedure details

In 600 ml of tetrahydrofuran were dissolved, 21.1 g (0.1 mol) of diphenylsulfoxide under nitrogen atmosphere, then 27.2 g (0.25 mol) of chlorotrimetylsilane was poured into them. A Grignard reagent prepared from 39.3 g (0.25 mol) of bromobenzene and 6.1 g of magnesium metal in accordance with the conventional manner was added dropwise thereto under ice-cooling, followed by allowing to react at the same temperature for 3 hours. After completion of the reaction, 500 ml of 24% aqueous solution of hydrobromic acid was added dropwise to the reaction solution at 0 to 5° C., and then 600 ml of toluene was poured into them, followed by stirring and separation, the organic layer was extracted twice with 120 ml of 12% aqueous solution of hydrobromic acid, and the resulting aqueous layers were combined and extracted 3 times with 480 ml of methylene chloride. The resulting organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 23.3 g (yield: 68%) of triphenylsulfonium bromide as a white crystal.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
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Name
Grignard reagent
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39.3 g
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6.1 g
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aqueous solution
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600 mL
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600 mL
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Synthesis routes and methods IV

Procedure details

A 3.0 M solution of phenylmagnesium bromide in diethyl ether (50 ml, 0.15 mole) was distilled under vacuum with slow heating from 20° to 80° C. Benzene (40 ml) was added, followed by n-heptane (300 ml). The resulting mixture was stirred and a solution of diphenylsulfoxide 10.1 g, (0.050 mol), in benzene (60 ml) was added during 1 hour at 80° C. The mixture was stirred for 3 hours and cooled to room temperature. An 25% aqueous hydrobromic acid solution (180 ml) was slowly added to the reaction mixture (exotherm-). The layers were separated and the organic layer was extracted twice with 5% aqueous hydrobromic acid (2 x 30 ml). The combined aqueous extracts were extracted three times with dichloromethane (3×250 ml). The dichloromethane extracts were dried over magnesium sulfate, filtered and the organic solvent evaporated to leave triphenylsulfonium bromide (10.2 g, 60%), which was crystallized from dichloromethane/diethyl ether. M.p. 285-7 ° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium Bromide
Reactant of Route 2
Triphenylsulfonium Bromide
Reactant of Route 3
Triphenylsulfonium Bromide
Reactant of Route 4
Triphenylsulfonium Bromide
Reactant of Route 5
Triphenylsulfonium Bromide
Reactant of Route 6
Triphenylsulfonium Bromide

Citations

For This Compound
99
Citations
WA Bonner - Journal of the American Chemical Society, 1952 - ACS Publications
… the action of the appropriate halogen on triphenylsulfonium bromide in aqueous solution.… by action of bromine vapor on triphenylsulfonium bromide or tribromide. The ultraviolet and …
Number of citations: 27 pubs.acs.org
S Kondo, T Hasegawa, K Tsuda - Journal of Polymer Science …, 1990 - Wiley Online Library
… Synthesis of triphenylsulfonium bromide as a model of desirable polymer has been performed by two methods. One is the reaction of diphenyl sulfoxide with a Grignard reagent, …
Number of citations: 10 onlinelibrary.wiley.com
YH Khim, S Oae - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… calculated the portion of the reaction through the mechanistic route l only from the amount of benzoic acid formed by the carbonation in the reaction of triphenylsulfonium bromide with …
Number of citations: 51 www.journal.csj.jp
BS Wildi, SW Taylor, HA Potratz - Journal of the American …, 1951 - ACS Publications
… prepared in good yieldby the reaction of triphenylsulfonium bromide with aqueous silver … prepared in aqueous solution by the action of moist silver oxide on triphenylsulfonium bromide. …
Number of citations: 93 pubs.acs.org
GH Wiegand, WE McEwen - The Journal of Organic Chemistry, 1968 - ACS Publications
… One method that seemed potentially useful was that of Wildi, Taylor, and Potratz,2 who prepared triphenylsulfonium bromide by treatment of diphenyl sulfoxide with phenylmagnesium …
Number of citations: 39 pubs.acs.org
JL Dektar, NP Hacker - Journal of the American Chemical Society, 1990 - ACS Publications
… Quantum yields were determined for the photolysis of triphenylsulfonium bromide and triflate in acetonitrile (Table II). It can be seen from the table that the presence of bromide ion …
Number of citations: 384 pubs.acs.org
JW Knapczyk, WE McEwen - The Journal of Organic Chemistry, 1970 - ACS Publications
… Nevertheless, a significant quantity of unreacted triphenylsulfonium bromide was … The addition of diphenyl sulfide to the solutions of triphenylsulfonium bromide prior to irradiation also …
Number of citations: 100 pubs.acs.org
S Oae, YH Khim - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… When triphenylsulfonium bromide was reacted with potassium hydroxide in boiling piperidine under the conditions shown in Table 1, diphenyl sulfide, thiophenol and N-phenylpepe…
Number of citations: 20 www.journal.csj.jp
JW Knapczyk, WE McEwen - Journal of the American Chemical …, 1969 - ACS Publications
… Similar reactions have also been carried out with triphenylsulfonium iodide, triphenylsulfonium bromide, and tri-p-tolylsulfonium bromide and sodium ethoxide, sodium nbutoxide, and …
Number of citations: 72 pubs.acs.org
RW LaRochelle, BM Trost - Journal of the American Chemical …, 1971 - ACS Publications
… However, additionof phenyllithium to an ethereal slurry of triphenylsulfonium bromide did not yield tetraphenylsulfurane. Instead, the reaction afforded diphenyl sulfide and biphenyl. …
Number of citations: 90 pubs.acs.org

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